molecular formula C28H27F2N3O3S B2402809 1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone CAS No. 397276-34-5

1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone

Cat. No.: B2402809
CAS No.: 397276-34-5
M. Wt: 523.6
InChI Key: TYXIEOLDTWVQKN-UHFFFAOYSA-N
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Description

This compound is a triazole-based thioether derivative featuring a difluoromethoxy-substituted phenyl group and a phenoxymethyl-triazole scaffold. Its structural complexity arises from the combination of a 1,2,4-triazole core with a thioether-linked ethanone moiety and a branched aromatic substituent (2-isopropyl-5-methylphenoxy).

Properties

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2-[[5-[(5-methyl-2-propan-2-ylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27F2N3O3S/c1-18(2)23-14-9-19(3)15-25(23)35-16-26-31-32-28(33(26)21-7-5-4-6-8-21)37-17-24(34)20-10-12-22(13-11-20)36-27(29)30/h4-15,18,27H,16-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXIEOLDTWVQKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27F2N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-((5-((2-isopropyl-5-methylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step organic reactions, including the formation of triazole rings and thioether linkages. The presence of the difluoromethoxy group and the isopropyl-5-methylphenoxy moiety contributes to its unique properties. The structural formula can be represented as follows:

C20H22F2N4O2S\text{C}_{20}\text{H}_{22}\text{F}_2\text{N}_4\text{O}_2\text{S}

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs to our target compound exhibit significant antiviral activities. For instance, derivatives of the 1,2,4-triazole scaffold have shown promising results against various viral infections, including Hepatitis C virus (HCV). The IC50 values for related compounds suggest a strong inhibitory effect on viral replication pathways, with some compounds achieving IC50 values as low as 0.015 mg/mL against serine proteases .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively documented. For example, certain triazole derivatives have demonstrated cytotoxic effects against multiple cancer cell lines, including colon carcinoma and breast cancer. One study reported an IC50 value of 6.2 μM for a related triazole derivative against HCT-116 cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Case Studies

  • Case Study: Antiviral Activity
    • Compound : 4-Chlorophenyl triazole derivative
    • Activity : Inhibitory effect on HCV serine protease.
    • IC50 Value : 0.015 ± 0.25 mg.
    • Mechanism : Binding affinity to the active site of the enzyme was significantly higher than standard antiviral drugs like ribavirin .
  • Case Study: Anticancer Activity
    • Compound : Triazole-thioether derivative
    • Activity : Cytotoxicity against T47D breast cancer cells.
    • IC50 Values : 27.3 μM.
    • Mechanism : Induction of apoptosis through mitochondrial pathways .

Pharmacological Implications

The biological activity of the compound suggests potential therapeutic applications in both antiviral and anticancer treatments. The unique structural features may allow for selective targeting of specific biological pathways, enhancing efficacy while minimizing side effects.

Data Tables

Biological ActivityCompound TypeIC50 Value (μM)Reference
AntiviralTriazole0.015
AnticancerTriazole6.2
AnticancerTriazole27.3

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and similarities between the target compound and analogous triazole-thioether derivatives:

Compound Name Core Structure Substituents on Triazole Key Functional Groups Synthesis Method (Reference)
Target Compound 4H-1,2,4-triazole 5-((2-Isopropyl-5-methylphenoxy)methyl), 4-phenyl Difluoromethoxy-phenyl, thioether-ethanone Likely via α-halogenated ketone coupling
2-((4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone 4H-1,2,4-triazole 4-(4-Ethoxyphenyl), 5-(4-methoxyphenyl) Ethoxy, methoxy, thioether-ethanone Cs₂CO₃-mediated thiol-alkylation in DMF
2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone 4H-1,2,4-triazole 4-(4-Methoxyphenyl), 5-phenyl Methoxy, phenyl, thioether-ethanone Ethanol/Cs₂CO₃-mediated synthesis
1-(4-Chlorophenyl)-2-[[4-phenyl-5-(quinolin-8-yloxymethyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone 4H-1,2,4-triazole 5-(Quinolin-8-yloxymethyl), 4-phenyl Chlorophenyl, quinoline-oxymethyl Not explicitly detailed

Key Observations :

  • Electron-Withdrawing vs.
  • Steric Effects: The 2-isopropyl-5-methylphenoxy substituent introduces greater steric hindrance compared to simpler aryl groups (e.g., phenyl or 4-methoxyphenyl), which may influence pharmacokinetic properties like solubility or target engagement .
  • Thioether Linkage: All analogs retain the thioether-ethanone moiety, critical for stabilizing the triazole scaffold and enabling nucleophilic reactivity .

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